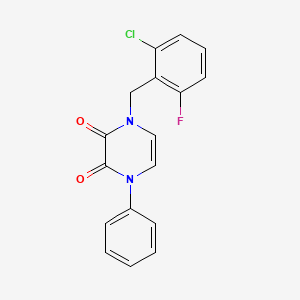

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Description

1-(2-Chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and a phenyl group at position 2. The pyrazine-dione scaffold is a pharmacophoric motif known for its versatility in medicinal chemistry, often associated with biological activities such as receptor antagonism, enzyme inhibition, and antimicrobial effects . The chloro and fluoro substituents on the benzyl group likely enhance lipophilicity and metabolic stability, while the phenyl group may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-14-7-4-8-15(19)13(14)11-20-9-10-21(17(23)16(20)22)12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVDXOMUDOSHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-6-fluorobenzyl chloride with 4-phenylpyrazine-2,3-dione in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chloro and fluoro substituents on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Dione Derivatives

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazine core and subsequent modifications to introduce the chloro and fluorobenzyl groups. The compound's IUPAC name reflects its complex structure, which is essential for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C16H12ClF N2O2 |

| Molecular Weight | 306.73 g/mol |

| CAS Number | 32493-81-5 |

| Chemical Structure | Chemical Structure |

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Early studies suggest that it may possess anticancer properties, as well as antimicrobial and anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in sensitive cancer cells through mechanisms involving oxidative stress and DNA damage. The compound's interaction with specific molecular targets such as enzymes involved in cell cycle regulation has been documented.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against several bacterial strains. In vitro tests revealed that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is believed to be linked to its structural features that allow for interaction with bacterial cell membranes.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, leading to apoptosis in cancer cells.

- DNA Interaction : There is evidence suggesting that it can form adducts with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines (e.g., MCF7 and HL60) .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those for conventional antibiotics .

Q & A

Q. What are the key synthetic routes for 1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Alkylation of a pyrazine-dione core with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the benzyl substituent .

- Step 2 : Functionalization of the pyrazine ring via nucleophilic addition or cyclization. For example, Lawesson’s reagent can replace carbonyl oxygen with sulfur to modify reactivity .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is the compound characterized structurally?

- Spectroscopy : H NMR and C NMR confirm substituent positions and stereochemistry. IR identifies carbonyl (1670–1700 cm) and C-F (1100–1250 cm) stretches .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

Q. What solvents and catalysts optimize yield during synthesis?

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction rates due to their high dielectric constants .

- Catalysts : NaH or KCO facilitate alkylation steps, while Pd-based catalysts may aid cross-coupling reactions (if applicable) .

Advanced Research Questions

Q. How can crystallography resolve molecular conformation and intermolecular interactions?

- X-ray Diffraction : Single-crystal X-ray analysis with software like SHELXL or OLEX2 refines bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrazine ring and substituents (e.g., ~68–80° for similar compounds) reveal steric effects .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Q. What strategies evaluate biological activity and structure-activity relationships (SAR)?

- In vitro Assays : Test against targets like Schistosoma mansoni (e.g., viability assays at 10–100 µM concentrations) .

- SAR Studies : Modifying substituents (e.g., replacing chloro with methoxy) and comparing IC values identifies pharmacophoric groups. For example, fluorinated benzyl groups enhance membrane permeability .

Q. How do reaction conditions impact yield and selectivity?

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions.

- Time : Extended reflux (24–48 hours) ensures complete thionation with Lawesson’s reagent .

- Table : Optimization example for a thionation step:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 110°C | 85 |

| Reaction Time | 24 hours | 78 |

| Solvent | Anhydrous dioxane | 90 |

Q. What computational methods predict mechanism of action?

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., tyrosine kinases). Fluorobenzyl groups may occupy hydrophobic pockets .

- QSAR Models : Regression analysis links electronic descriptors (e.g., Hammett σ) to activity trends .

Q. How to address contradictions in synthesis yields or biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.